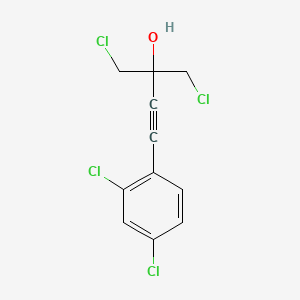
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a butynol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common method might include the alkylation of a dichlorophenyl acetylene derivative followed by chlorination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated systems and stringent quality control measures would ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction could lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dichlorophenyl ketones, while reduction could produce dichlorophenyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-1-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-2-yn-2-ol
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is unique due to its specific arrangement of chlorine atoms and the butynol group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
90160-67-1 |
|---|---|
Fórmula molecular |
C11H8Cl4O |
Peso molecular |
298.0 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H8Cl4O/c12-6-11(16,7-13)4-3-8-1-2-9(14)5-10(8)15/h1-2,5,16H,6-7H2 |
Clave InChI |
YLVPUNZPUXBMCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C#CC(CCl)(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


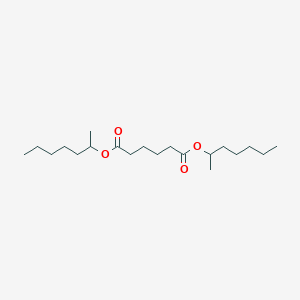

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
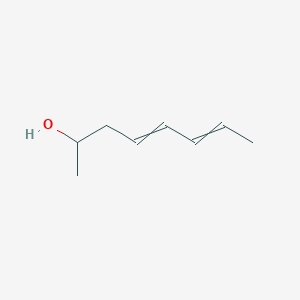
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
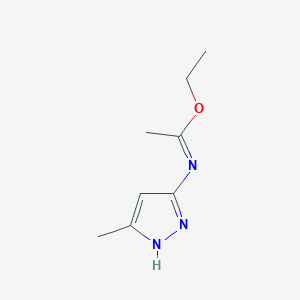

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
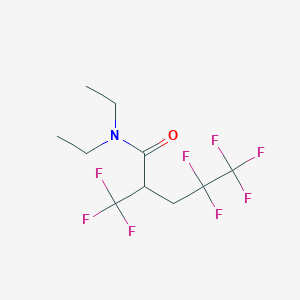
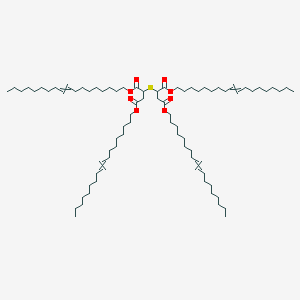
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
